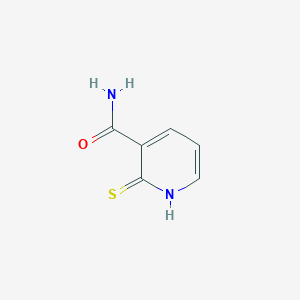

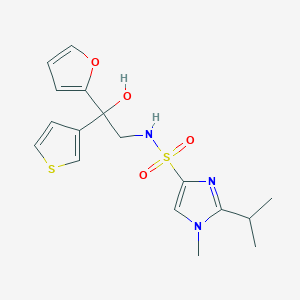

![molecular formula C16H14ClF3N6O2 B2517133 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile CAS No. 303148-49-4](/img/structure/B2517133.png)

1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely exhibits a range of chemical behaviors due to its diverse functional groups. While the specific compound is not directly discussed in the provided papers, insights can be drawn from similar compounds that have been synthesized and analyzed.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simpler pyrimidine scaffolds. For instance, acetylation and formylation reactions are used to introduce various substituents onto the pyrimidine ring, as seen in the synthesis of N-pyrimidinylacetamide derivatives . These reactions are typically followed by further transformations, such as the formation of Schiff bases with primary and heterocyclic amines. The compound of interest may similarly be synthesized through a series of reactions that build upon a pyrimidine core, potentially involving acetylation, formylation, and subsequent reactions with amines.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar pyrimidine ring, which can be substituted with various functional groups. The presence of chlorine, trifluoromethyl, and methoxyimino groups in the compound of interest suggests a high degree of electronic polarization, which can influence the reactivity and interactions of the molecule . The planarity of the pyrimidine ring and the nature of the substituents would be expected to impact the overall molecular geometry and electronic distribution.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions depending on the substituents present. For example, the reaction of chloroenaldehyde derivatives with bifunctional nucleophiles can lead to the formation of nitrogen heterocyclic compounds . Similarly, the reactions of dithiazolylideneamino-substituted pyridines with primary and secondary amines can yield guanidines and aminopyrido[2,3-d]pyrimidines . The compound of interest, with its aminoethyl and methoxyimino substituents, may also participate in reactions with nucleophiles, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structures. Isostructural compounds, for example, can exhibit similar crystal packing and hydrogen bonding patterns, as observed in the formation of hydrogen-bonded sheets in certain chloroformyl-substituted pyrimidines . The presence of electronegative substituents such as chloro, trifluoromethyl, and methoxyimino groups in the compound of interest would likely affect its solubility, melting point, and other physical properties, as well as its ability to form specific intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structure Elucidation

Research in chemical synthesis has explored the development of novel pyrimidine derivatives, showcasing the versatility of pyrimidine scaffolds in creating complex molecules with potential therapeutic applications. For example, the reaction of triethyl orthoformate with amino-pyrimidine derivatives has been utilized to produce pyrimido[5,4-d]pyrimidines, which were further transformed into various substituted forms through cyclization and substitution reactions (Al‐Azmi, 2005). Another study presented the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, highlighting the compound's role in constructing fused polyheterocyclic systems, indicating its significance in heterocyclic chemistry and potential drug discovery (Bakhite et al., 2005).

Potential Therapeutic Applications

The synthesis of new series of pyridine and fused pyridine derivatives, including the exploration of various reactions to obtain pyrido[2,3-d]pyrimidine derivatives, suggests potential therapeutic applications of these compounds. This research direction is critical for the development of novel drugs and understanding their mechanisms of action (Al-Issa, 2012).

Advanced Material Development

The development of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions reveal the compound's application in creating new materials with potentially unique properties. Such materials could have applications in various fields, including electronics, photonics, and nanotechnology (Mohamed, 2021).

Eigenschaften

IUPAC Name |

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(2E)-2-methoxyiminoethyl]-4-oxopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N6O2/c1-28-25-3-2-13-11(7-21)15(27)24-9-26(13)5-4-22-14-12(17)6-10(8-23-14)16(18,19)20/h3,6,8-9H,2,4-5H2,1H3,(H,22,23)/b25-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICDITHPXZPREB-SOWFKZHZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC1=C(C(=O)N=CN1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/CC1=C(C(=O)N=CN1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

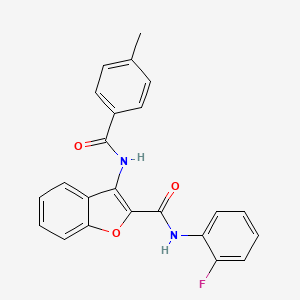

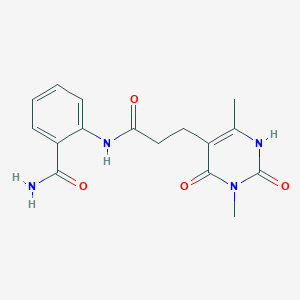

![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)

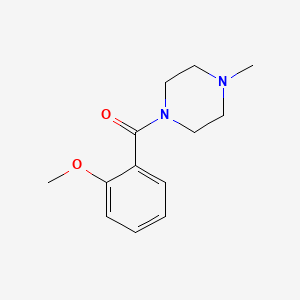

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)

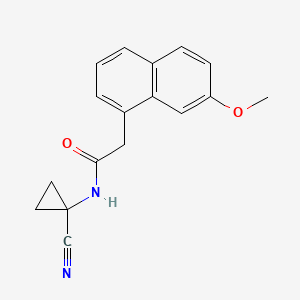

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)

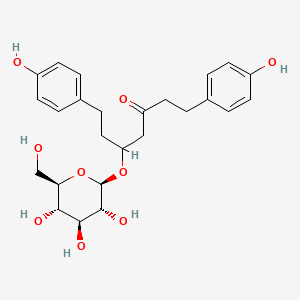

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)

![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)

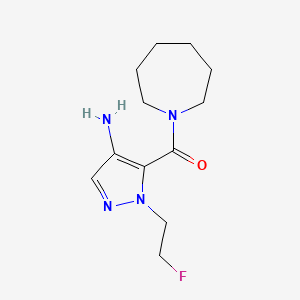

![N-(2,4-dimethylphenyl)-7-isopropyl-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2517066.png)